molecular formula C16H14 B15131276 Benzene, 1-ethenyl-2-(2-phenylethenyl)-

Benzene, 1-ethenyl-2-(2-phenylethenyl)-

Cat. No.: B15131276
M. Wt: 206.28 g/mol
InChI Key: SSXRRKVCVZJNDB-OUKQBFOZSA-N
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Description

Benzene, 1-ethenyl-2-(2-phenylethenyl)- is an organic compound with the molecular formula C16H12 It is a derivative of benzene, characterized by the presence of ethenyl and phenylethenyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-ethenyl-2-(2-phenylethenyl)- typically involves the reaction of benzene derivatives with ethenyl and phenylethenyl groups. One common method is the Friedel-Crafts alkylation, where benzene reacts with ethenyl and phenylethenyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of Benzene, 1-ethenyl-2-(2-phenylethenyl)- often involves large-scale Friedel-Crafts alkylation processes. The reaction is carried out in continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-ethenyl-2-(2-phenylethenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding alkanes.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (Cl2, Br2) with iron (Fe) catalyst, or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Benzene, 1-ethenyl-2-(2-phenylethenyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-ethenyl-2-(2-phenylethenyl)- involves its interaction with molecular targets through various pathways:

    Electrophilic Aromatic Substitution: The benzene ring undergoes substitution reactions with electrophiles, forming intermediates that lead to the final substituted products.

    Oxidation and Reduction: The compound can be oxidized or reduced, altering its chemical structure and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-ethenyl-2-(2-phenylethynyl)
  • Benzene, 1-methoxy-4-(2-phenylethenyl)
  • Benzene, 1-ethynyl-2-(2-phenylethenyl)

Uniqueness

Benzene, 1-ethenyl-2-(2-phenylethenyl)- is unique due to its specific arrangement of ethenyl and phenylethenyl groups, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

IUPAC Name

1-ethenyl-2-[(E)-2-phenylethenyl]benzene

InChI

InChI=1S/C16H14/c1-2-15-10-6-7-11-16(15)13-12-14-8-4-3-5-9-14/h2-13H,1H2/b13-12+

InChI Key

SSXRRKVCVZJNDB-OUKQBFOZSA-N

Isomeric SMILES

C=CC1=CC=CC=C1/C=C/C2=CC=CC=C2

Canonical SMILES

C=CC1=CC=CC=C1C=CC2=CC=CC=C2

Origin of Product

United States

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